2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline
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Overview
Description
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is an organic compound with the molecular formula C14H16N2O3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and piperidine as the primary starting materials.
Sulfonylation: The quinoline is first sulfonylated using a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This step introduces the sulfonyl group to the quinoline ring.
Hydroxylation: The sulfonylated quinoline is then hydroxylated using a hydroxylating agent such as sodium hydroxide or potassium hydroxide to introduce the hydroxyl group at the 2-position of the quinoline ring.
Piperidinylation: Finally, the hydroxylated sulfonyl quinoline is reacted with piperidine under reflux conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The sulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It interferes with the metabolic pathways of microorganisms or cancer cells, leading to their inhibition or death.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the sulfonyl and piperidinyl groups.
6-Sulfonylquinoline: Lacks the hydroxyl and piperidinyl groups.
6-(1-Piperidinyl)quinoline: Lacks the hydroxyl and sulfonyl groups.
Uniqueness
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the hydroxyl and piperidinylsulfonyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
6-piperidin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O3S/c17-14-7-4-11-10-12(5-6-13(11)15-14)20(18,19)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
InChI Key |
CRGXDDWMQYFJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origin of Product |
United States |
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